molecular formula C41H40N2O5 B557431 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid CAS No. 159857-60-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid

Cat. No. B557431
M. Wt: 640,77 g/mole
InChI Key: CTYHQVFFQRDJSN-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid” is a compound with the CAS Number: 159857-60-0. It has a molecular formula of C41H40N2O5 and a molecular weight of 640.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, and kept at 2-8°C .

Scientific Research Applications

Paramagnetic Amino Acids in Peptide Studies

Research on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) offers insights into the use of amino acid derivatives in studying peptides. TOAC, as the first spin label probe incorporated in peptides via peptide bonds, has been instrumental in analyzing backbone dynamics and secondary structures of peptides. Techniques like EPR spectroscopy, X-ray crystallography, and NMR have been employed to study synthetic and biologically active peptides, highlighting the role of such amino acids in understanding peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae reveals their inhibitory effects at concentrations below desired yields. Understanding the metabolic engineering strategies to increase microbial robustness against such acids provides insights into overcoming challenges in fermentative production processes. This research highlights the significance of studying the effects of specific chemical structures on microbial systems (Jarboe et al., 2013).

Functionalization of Quantum Dots with Amino Acids

The functionalization of carbon-based quantum dots using amino acids to enhance their electronic and optical properties underscores the versatility of amino acids in nanotechnology applications. Amino acid-functionalized quantum dots are highlighted for their solubility, sustainability, and biocompatibility, making them suitable for a range of applications including optoelectronic devices and sensors (Ravi et al., 2021).

Reactive Carbonyl Species in Chronic Diseases

The study of reactive carbonyl species (RCS), generated from the oxidation of carbohydrates, lipids, and amino acids, and their connection to various chronic diseases showcases the importance of amino acid derivatives in medical research. Understanding the properties, metabolism, and effects of RCS provides a foundation for developing therapeutic approaches to prevent chronic diseases linked to RCS (Fuloria et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHQVFFQRDJSN-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465311
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid

CAS RN

159857-60-0
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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